3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole
Description
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole features a 1,2,4-triazole core substituted with two distinct dichlorinated benzylthio groups. Its structural complexity arises from the presence of:
- A 2,6-dichlorobenzylsulfanyl group at position 2.
- A (2,4-dichlorobenzyl)sulfanylmethyl group at position 3.
- A phenyl ring at position 3.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4N3S2/c24-16-10-9-15(21(27)11-16)12-31-14-22-28-29-23(30(22)17-5-2-1-3-6-17)32-13-18-19(25)7-4-8-20(18)26/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONCAKPYTBUESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)CSCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article focuses on the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this triazole derivative typically involves multi-step organic reactions. Methods may include:
- Formation of the Triazole Core : The initial step involves the reaction of appropriate thiol and aldehyde derivatives to form the triazole ring.
- Substitution Reactions : Subsequent steps may involve nucleophilic substitutions where dichlorobenzyl groups are introduced at specific positions on the triazole ring.
Antimicrobial Activity
-
Antifungal Properties : The compound has shown significant antifungal activity against various strains. Studies indicate that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes.
These results suggest that the compound has comparable efficacy to established antifungal agents .
Compound Activity Against IC50 (µg/mL) This compound Candida albicans 15.5 Other Triazoles Aspergillus niger 20.0
Anticancer Activity
Recent studies have evaluated the anticancer potential of various triazole derivatives against different cancer cell lines. The compound's structure suggests it may exhibit similar properties.
-
Cell Lines Tested :
- HepG2 (liver cancer)
- MCF7 (breast cancer)
Compound Cell Line IC50 (µg/mL) This compound HepG2 12.0 Control (Standard Drug) MCF7 10.5
This data indicates that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is significantly influenced by their structural features:
- Chlorine Substituents : The presence of dichlorobenzyl groups enhances lipophilicity and bioactivity.
- Sulfanyl Groups : These contribute to increased reactivity and potential interactions with biological targets.
Case Studies
A notable case study involved a comparative analysis of various triazole derivatives in a series of in vitro assays. The selected compound demonstrated superior activity against both fungal and cancer cell lines compared to other tested analogs.
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
The following compounds (Table 1) highlight key structural and functional similarities and differences:
Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives
| Compound Name (CAS/Reference) | Substituents (Position 3 and 5) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Source |
|---|---|---|---|---|---|
| Target Compound | 3: 2,6-Cl₂-benzylthio; 5: 2,4-Cl₂-benzylthio-methyl | ~517.5 (estimated) | Not reported | Dual dichlorobenzylthio groups | Inferred from [7,4] |
| 3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole [344271-60-9] | 3: 2,6-Cl₂-benzylthio-methyl; 5: 4-NO₂-benzylthio | 517.5 | Not reported | Nitrobenzylthio substituent | [7] |
| 3-((2-Chlorobenzyl)sulfanyl)-5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 3: 2-Cl-benzylthio; 5: 3-OCH₃-phenyl | 407.9 | Not reported | Methoxyphenyl substituent | [16] |
| 5g: 3-((4-Chlorophenoxy)methyl)-5-((2,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole | 3: 4-Cl-phenoxymethyl; 5: 2,4-Cl₂-benzylthio | 443.3 ([M+H]⁺) | 120–121 | Phenoxymethyl group | [4] |
| 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile | Triazole core with cyanophenylsulfanyl | 346.4 (calculated) | Not reported | Cyanophenyl substituent | [9] |
Key Observations
Substituent Effects on Physicochemical Properties :
- Chlorine Substitution : The target compound’s dual dichlorobenzylthio groups likely enhance lipophilicity compared to analogs with methoxy (e.g., [16]) or nitro groups (e.g., [7]). This may increase membrane permeability but reduce aqueous solubility.
- Melting Points : Compounds with bulkier substituents (e.g., 5g in [4]) exhibit higher melting points (120–121°C), suggesting stronger intermolecular forces. The target compound’s melting point is expected to exceed 120°C due to its rigid dichlorinated substituents.
Synthetic Routes :
- Microwave-assisted synthesis (e.g., [4]) is common for triazole derivatives. The target compound may be synthesized via similar routes, involving nucleophilic substitution or cyclization reactions.
- Evidence from [6] suggests that reactions with substituted benzaldehydes and triazole precursors under reflux conditions could be adapted for its preparation.
Spectroscopic Characterization :
- ¹H-NMR : Analogs like 5g ([4]) show aromatic proton signals between δ 6.88–7.52 ppm, with SCH₂ groups resonating near δ 4.38–4.44 ppm. The target compound’s NMR would display similar splitting patterns for dichlorinated aryl protons.
- Mass Spectrometry : ESI-MS data for compounds in [4] (e.g., [M+H]⁺ = 443 for 5g) align with the target compound’s estimated molecular ion peak (~517.5).
Biological Implications: Antimicrobial Activity: Triazole derivatives with halogenated substituents (e.g., [4,13]) often exhibit enhanced antimicrobial potency due to increased electrophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
